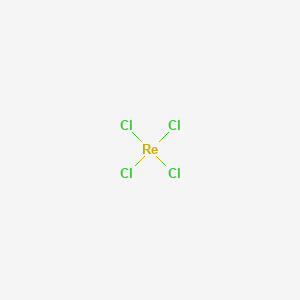

Rhenium tetrachloride

Description

Historical Perspectives in Rhenium Tetrachloride Synthesis and Characterization

The study of this compound is marked by a history of synthetic difficulties and conflicting characterizations, which have been gradually resolved through the development of new methodologies and analytical techniques.

The initial exploration of the rhenium-chlorine system was fraught with challenges, leading to confusion and inconsistent results. Early attempts to synthesize and characterize this compound were often complicated by the formation of unintended products and impurities. For instance, claims of producing rhenium hexachloride (ReCl₆) were later disproven, with the product identified as rhenium oxytetrachloride (ReOCl₄), an impurity that can arise in the presence of oxygen. mcmaster.ca The synthesis of ReCl₄ requires strict anhydrous conditions, and its sensitivity to air and moisture, which causes hydrolysis, further complicated early reproducibility efforts. cdnsciencepub.com

A notable historical anomaly is the case of what is now known as β-rhenium tetrachloride. This form of the compound was first obtained accidentally by the Shattuck Chemical Company, which was attempting to produce rhenium trichloride (B1173362) (ReCl₃). cdnsciencepub.com However, the specific preparation conditions were not documented, and for a time, the company was unable to replicate the synthesis, making β-ReCl₄ an "elusive" material for which an extensive chemistry was being developed without a known reliable preparative method. cdnsciencepub.com This highlights the subtle and often uncontrolled variables that plagued early synthetic inorganic chemistry.

Over time, several reliable methods for the synthesis of this compound have been established, allowing for more consistent and detailed study of its properties. These methods often produce specific polymorphs of the compound.

One of the earliest reported successful syntheses, first described in 1963, involved the reaction of hydrated rhenium dioxide (ReO₂·nH₂O) with thionyl chloride (SOCl₂). However, more common and controlled methods were subsequently developed. The primary routes to producing β-ReCl₄ include:

Thermal Decomposition: The thermal decomposition of rhenium pentachloride (ReCl₅) in an inert atmosphere is a key method. cdnsciencepub.com

Comproportionation: The reaction between rhenium pentachloride (ReCl₅) and trirhenium nonachloride (ReCl₃) at elevated temperatures can yield this compound. wikipedia.orgcdnsciencepub.comwikipedia.org This method is based on the principle that an intermediate oxidation state can be achieved by reacting higher and lower oxidation state compounds.

Reduction of Rhenium Pentachloride: ReCl₅ can be reduced using reagents such as antimony trichloride (SbCl₃) to produce ReCl₄ in nearly quantitative yields. wikipedia.orgcdnsciencepub.com

These preparative routes have been refined to improve yields and purity, which is often confirmed through techniques like neutron activation analysis to verify the Re:Cl ratio and X-ray powder diffraction to confirm crystallinity. cdnsciencepub.com

Table 1: Selected Synthetic Methodologies for this compound

| Method | Reactants | Conditions | Yield | Polymorph Produced | Reference(s) |

|---|---|---|---|---|---|

| Reduction | Rhenium pentachloride, Antimony trichloride | Sealed tube, 300 °C, 48 h | Nearly quantitative | β-ReCl₄ | wikipedia.orgcdnsciencepub.com |

| Comproportionation | Rhenium pentachloride, Rhenium trichloride | Sealed Vycor tube, 600 °C, 24 h | ~20% | β-ReCl₄ | cdnsciencepub.com |

| Thermal Decomposition | Rhenium pentachloride | 375 °C, Nitrogen atmosphere | ~50% | β-ReCl₄ | |

| Chlorination of Hydrated Oxide | Hydrated rhenium dioxide, Thionyl chloride | Reflux, 80–100 °C, 6–8 h | >70% | α-ReCl₄ |

Polymorphism and Structural Ambiguity in this compound

This compound is known to exist in different polymorphic forms, which contributed to early structural ambiguity. wikipedia.org At least two polymorphs, β-ReCl₄ and α-ReCl₄, have been identified, and there is evidence for a third, γ-ReCl₄. wikipedia.org The β-form is the more extensively studied polymorph for which a definitive crystal structure has been determined. wikipedia.orgcdnsciencepub.com

Initial structural characterization was hampered by the difficulty in obtaining single crystals suitable for X-ray diffraction. Early magnetic susceptibility measurements showed complex behavior, which led to proposals of a trimeric Re₃Cl₁₂ cluster structure to explain the observed magnetic moments. However, later, more definitive studies using X-ray crystallography on β-ReCl₄ revealed a polymeric structure. wikipedia.org In this structure, the rhenium atoms are octahedrally coordinated by six chlorine atoms. These octahedra share faces to form Re₂Cl₉ units, which are then linked by bridging chloride ligands into infinite chains. wikipedia.org This corner-shared bioctahedral motif is considered unusual among binary metal halides. wikipedia.org The structure features a notable Re–Re bonding distance of 2.728 Å, indicating significant metal-metal interaction. wikipedia.org The α-form is described as a dimeric species, [Re₂Cl₈], that was also produced inadvertently during early attempts to synthesize ReCl₃.

Structure

2D Structure

Properties

IUPAC Name |

tetrachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRNSHDSCDMLG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065540 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a pungent odor; [MSDSonline] | |

| Record name | Rhenium(IV) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13569-71-6 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Rhenium Tetrachloride and Its Derivatives

Established Synthetic Routes for Rhenium Tetrachloride

The primary methods for synthesizing this compound involve the chlorination of rhenium oxides or the manipulation of oxidation states of other rhenium chlorides.

The first successful synthesis of this compound was reported in 1963. This method involves the reaction of hydrated rhenium dioxide (ReO₂·nH₂O) with thionyl chloride (SOCl₂). This process remains a foundational route for producing this compound. The reaction necessitates strict anhydrous conditions as this compound is highly susceptible to hydrolysis in the presence of moisture, which can lead to the formation of hydrated rhenium dioxide.

The synthesis of this compound demands careful control of the reaction environment to prevent the formation of impurities such as rhenium oxytetrachloride (ReOCl₄). Key to a successful synthesis is the rigorous exclusion of air and moisture; therefore, all manipulations should be carried out using inert-atmosphere techniques, such as in a dry-box or on a vacuum line.

Purification of the resulting black, hygroscopic solid product is crucial. Volatile impurities, such as unreacted thionyl chloride or other rhenium species, can be removed by heating the product under vacuum. A small amount of volatile material that may be collected during this process has been identified as being primarily rhenium pentachloride. cdnsciencepub.com The purity of the final product is typically validated through methods like neutron activation analysis to confirm the stoichiometric Re:Cl ratio of 1:4.

Synthesis of β-Rhenium Tetrachloride

A specific polymorph, β-rhenium tetrachloride, has been synthesized through several distinct methods. This form of the compound is a black crystalline material.

One of the primary routes to β-ReCl₄ is the thermal decomposition of rhenium pentachloride (ReCl₅). When ReCl₅ is heated, it can break down to form lower chlorides. The comproportionation reaction between the resulting rhenium trichloride (B1173362) (ReCl₃) and the remaining rhenium pentachloride in a sealed system can yield this compound. cdnsciencepub.comwikipedia.org The equation for this reaction is:

ReCl₃ + ReCl₅ → 2 ReCl₄

However, controlling the conditions is critical. If the reaction is carried out in a flow of nitrogen gas at higher temperatures (e.g., 450 °C), the products can separate along the thermal gradient, favoring the formation of rhenium trichloride rather than the tetrachloride. cdnsciencepub.com

The synthesis of the β-form of this compound can also be achieved through the reaction of rhenium dioxide hydrate (B1144303) with thionyl chloride, similar to the general preparation of ReCl₄. The specific conditions of the reaction likely influence the resulting polymorph.

β-Rhenium tetrachloride can be formed through the controlled reaction of different rhenium chlorides. A notable method involves the comproportionation of rhenium pentachloride and trirhenium nonachloride (Re₃Cl₉). wikipedia.org

3 ReCl₅ + Re₃Cl₉ → 6 ReCl₄

Furthermore, the reduction of rhenium pentachloride using antimony trichloride (SbCl₃) has been reported as a reliable method to produce β-ReCl₄. cdnsciencepub.comosti.gov In this preparation, approximately equimolar quantities of ReCl₅ and SbCl₃ are heated in a sealed tube. The resulting β-ReCl₄ can be purified by heating under vacuum to remove volatile impurities like excess antimony trichloride and some antimony pentachloride. cdnsciencepub.com This method can produce nearly quantitative yields. cdnsciencepub.com

Data Tables

Table 1: Summary of Synthetic Routes for this compound

| Product | Starting Materials | Key Reagents/Conditions | Approximate Yield | Reference(s) |

|---|---|---|---|---|

| This compound | Rhenium Dioxide Hydrate (ReO₂·nH₂O) | Thionyl Chloride (SOCl₂) | Not specified | |

| β-Rhenium Tetrachloride | Rhenium Pentachloride (ReCl₅) | Thermal Decomposition / Nitrogen atmosphere (375°C) | Not specified | |

| β-Rhenium Tetrachloride | Rhenium Trichloride (ReCl₃), Rhenium Pentachloride (ReCl₅) | Sealed Vycor tube, 600°C for 24h | ~20% | cdnsciencepub.com |

| β-Rhenium Tetrachloride | Rhenium Pentachloride (ReCl₅), Antimony Trichloride (SbCl₃) | Sealed Pyrex tube, 300°C for 48h | Nearly quantitative | cdnsciencepub.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | ReCl₄ |

| Rhenium Dioxide Hydrate | ReO₂·nH₂O |

| Thionyl Chloride | SOCl₂ |

| Rhenium Pentachloride | ReCl₅ |

| Rhenium Trichloride | ReCl₃ |

| Rhenium Oxytetrachloride | ReOCl₄ |

| Trirhenium Nonachloride | Re₃Cl₉ |

| Antimony Trichloride | SbCl₃ |

Direct Chlorination of Rhenium Metal

The direct reaction of elemental rhenium with chlorine gas is a fundamental method in rhenium chloride chemistry, though it is not a straightforward route for the synthesis of pure this compound (ReCl₄). The primary product of the high-temperature chlorination of rhenium metal is typically rhenium pentachloride (ReCl₅). wikipedia.orgillinois.edu In some cases, a mixture of ReCl₅ and rhenium hexachloride (ReCl₆) can be formed. osti.gov

The outcome of the reaction is significantly influenced by the physical state of the metal. Early researchers noted the appearance of "green vapors," later identified as rhenium oxotetrachloride (ReOCl₄), when chlorinating rhenium metal that was not sourced commercially. cdnsciencepub.commcmaster.ca It was discovered that using finely divided rhenium metal, such as that produced by the hydrogen reduction of ammonium (B1175870) perrhenate (B82622) absorbed on a porous support, could improve the yield of certain chloride species. cdnsciencepub.com However, for the specific synthesis of ReCl₄, direct chlorination is generally considered a preparatory step to obtain ReCl₅, which then serves as a precursor for subsequent transformations. illinois.edumcmaster.ca

Comproportionation Reactions for this compound Formation

A more direct and effective method for synthesizing this compound is through comproportionation. This reaction involves combining a higher oxidation state rhenium chloride with a lower oxidation state one. Specifically, ReCl₄ can be prepared by the reaction of rhenium(V) chloride (ReCl₅) and rhenium(III) chloride (ReCl₃). wikipedia.orgwikipedia.org

The balanced chemical equation for this synthesis is: ReCl₅ + ReCl₃ → 2 ReCl₄

This method is reported to produce ReCl₄ with high purity, particularly when the reaction is carried out in a sealed system, such as a Vycor tube, under controlled temperature conditions. cdnsciencepub.com The closed environment prevents the loss of volatile components and ensures the reaction proceeds to completion.

Advanced Synthetic Strategies for Rhenium-Chlorine Systems

Exploiting Rhenium(V) Chloride Transformations

Rhenium(V) chloride (ReCl₅) is a critical intermediate in the synthesis of this compound. Several advanced strategies leverage the reactivity of ReCl₅ to produce ReCl₄ through decomposition or reduction pathways.

One common method is the thermal decomposition of ReCl₅. Heating rhenium pentachloride to 375°C in a nitrogen atmosphere results in the formation of the β-polymorph of ReCl₄ (β-ReCl₄).

Alternatively, ReCl₅ can be chemically reduced to ReCl₄ using various reducing agents. Antimony trichloride (SbCl₃) has proven to be an effective reductant, yielding nearly quantitative amounts of ReCl₄ when heated with ReCl₅ in a sealed tube at 300°C for 48 hours. wikipedia.orgcdnsciencepub.com Tetrachloroethylene (C₂Cl₄) at 120°C also serves as a reductant for this transformation. wikipedia.org The reaction with 2,2'-bipyridyl is also known to reduce ReCl₅, forming a ReCl₄(bipy) complex. rsc.org

| Reactant | Reagent/Condition | Product | Reaction Equation | Reference |

|---|---|---|---|---|

| ReCl₅ | Thermal Decomposition (375°C, N₂) | β-ReCl₄ | ReCl₅(s) → ReCl₄(s) + ½ Cl₂(g) | |

| ReCl₅ | Antimony Trichloride (SbCl₃) | ReCl₄ | 2 ReCl₅ + SbCl₃ → 2 ReCl₄ + SbCl₅ | wikipedia.org |

| ReCl₅ | Tetrachloroethylene (C₂Cl₄) | ReCl₄ | 2 ReCl₅ + C₂Cl₄ → 2 ReCl₄ + C₂Cl₆ | wikipedia.org |

| ReCl₅ | 2,2'-bipyridyl (bipy) | ReCl₄(bipy) | Not provided | rsc.org |

Non-Stoichiometric Phase Control in Synthesis

The synthesis of rhenium chlorides requires careful control to achieve specific, pure phases. For this compound, two polymorphs, β-ReCl₄ and γ-ReCl₄, have been identified, highlighting the importance of phase control in its preparation. osti.gov The β-phase is the only one that has been structurally characterized and is typically synthesized through the comproportionation of ReCl₅ and ReCl₃ or the reduction of ReCl₅. osti.govwikipedia.org

Achieving a pure, stoichiometric compound with a precise Re:Cl atomic ratio of 1:4 is a significant challenge in synthesis. The purity and stoichiometry of the final product are often verified using advanced analytical techniques such as neutron activation analysis to determine the elemental ratio and X-ray powder diffraction to confirm the crystalline phase. cdnsciencepub.com

While non-stoichiometric phases are a known phenomenon in rhenium chemistry, such as in certain oxo-complexes containing protonated species, the specific control of non-stoichiometry in the binary Re-Cl system is less documented. cdnsciencepub.com The existence of multiple polymorphs of ReCl₄ suggests that synthetic conditions—such as temperature, pressure, and the presence of reactants or impurities—play a crucial role in directing the formation of a specific crystalline structure. wikipedia.orgcdnsciencepub.com The careful selection of synthetic routes, like the sealed-tube comproportionation, is essential for isolating the desired stoichiometric β-ReCl₄ phase.

Advanced Structural Elucidation and Solid State Characterization of Rhenium Tetrachloride

Crystallographic Investigations

Crystallography has been the cornerstone in determining the atomic arrangement within rhenium tetrachloride, revealing a world of complex cluster formation and polymorphism.

The study of this compound through single-crystal X-ray diffraction has been historically hampered by several challenges. A primary issue is the difficulty in growing single crystals of sufficient quality and size. Furthermore, the compound is sensitive to moisture, which can lead to decomposition and complicate handling and analysis. guidechem.com The tendency of this compound to form polymeric and polymorphic structures also adds layers of complexity to the interpretation of diffraction data, often resulting in intricate and overlapping patterns that are challenging to resolve.

While this compound itself is known for its polymeric structures, related and historically significant rhenium chloride chemistry involves trimeric clusters. wikipedia.org For instance, trirhenium nonachloride (Re₃Cl₉) forms a notable trimeric structure. wikipedia.org X-ray crystallography has shown that this compound consists of Re₃Cl₁₂ subunits. wikipedia.org In these clusters, each rhenium atom is coordinated to neighboring rhenium atoms and a set of chlorine atoms, forming a triangular arrangement of metal atoms. wikipedia.orgnih.gov These trimeric units can then be interconnected, sharing chloride bridges with adjacent clusters to form extended sheet-like structures. wikipedia.org This fundamental cluster unit is a recurring motif in the broader chemistry of rhenium chlorides. nih.gov

A key feature of rhenium chloride structures is the presence of direct metal-metal bonds. In the β-polymorph of this compound, the Re-Re bonding distance is 2.728 Å. wikipedia.org This distance is indicative of a significant metal-metal interaction, which is a hallmark of lower-oxidation-state rhenium chemistry. The analysis of these Re-Re distances, along with the geometry of the surrounding chloride ligands, provides crucial insights into the electronic structure and the nature of the bonding within these compounds. In trimeric rhenium clusters, such as those found in Re₃Cl₉, the rhenium atoms are held together by a combination of single Re-Re σ-bonds and Re-Cl-Re bridging bonds. researchgate.net

This compound is known to exist in at least two polymorphic forms, with the β-form being well-characterized. wikipedia.org The crystal structure of β-ReCl₄ is monoclinic. wikipedia.org Its structure is polymeric, consisting of chains of face-sharing ReCl₆ octahedra. wikipedia.org Within this chain, pairs of octahedra share faces, creating Re₂Cl₉ subunits that are then linked by bridging chloride ligands. wikipedia.org This corner-shared bioctahedral motif is a distinctive feature in the landscape of binary metal halides. wikipedia.org The dissolution of β-rhenium(IV) chloride in nonaqueous media like acetonitrile (B52724) can lead to the formation of complexes such as cis-ReCl₄·2CH₃CN. researchgate.net

| Structural Parameter | β-Rhenium Tetrachloride |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Re-Re Bond Distance | 2.728 Å |

| Coordination Geometry | Octahedral |

| Structural Motif | Polymeric chains of face-sharing ReCl₆ octahedra |

Spectroscopic Characterization Techniques

Spectroscopy offers a complementary approach to diffraction methods, providing information about the vibrational properties and, by extension, the bonding within this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Related Rhenium Complexes

While direct NMR studies on the paramagnetic this compound are limited, NMR spectroscopy is a powerful tool for characterizing diamagnetic rhenium complexes. Rhenium possesses two NMR-active nuclei, ¹⁸⁵Re and ¹⁸⁷Re, both of which are quadrupolar and tend to produce very broad signals, making them challenging to observe. huji.ac.il Of the two, ¹⁸⁷Re is the preferred nucleus due to its higher sensitivity and narrower signal linewidths. huji.ac.il

In the realm of organometallic chemistry, ¹H and ¹³C NMR are routinely used to elucidate the structure of ligands coordinated to a rhenium center. For instance, in cyclopentadienyl (B1206354) rhenium complexes, ¹H NMR signals can identify the cyclopentadienyl (Cp) protons, which may appear at distinct chemical shifts depending on the substitution pattern. liberty.edu Similarly, ¹³C NMR can confirm the presence of carbonyl groups attached to rhenium, with characteristic signals appearing in the downfield region. liberty.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons within a ligand framework. acs.org For example, in a rhenium complex containing a histidine-cysteine chelate, COSY experiments can correlate the alpha protons with the beta protons of the amino acid residues, aiding in the complete assignment of the proton spectrum. acs.org The coordination of a ligand to the rhenium center often induces significant changes in the chemical shifts of nearby nuclei, providing valuable information about the metal-ligand bonding. acs.org For instance, the downfield shift of amide carbon signals in ¹³C NMR spectra upon coordination to rhenium suggests a decrease in electron density on the amide nitrogen as it bonds to the metal. acs.org

Recent research on paramagnetic rhenium complexes has shown that even with paramagnetic broadening, it is possible to obtain narrow and assignable signals in ¹H and ¹³C NMR spectra. chemrxiv.org This allows for the use of conventional 2D NMR techniques to fully assign the hydrogen and carbon atoms in these molecules. chemrxiv.org

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of rhenium complexes, mass spectrometry can confirm the identity of a synthesized complex and provide insights into its stability and bonding. nih.gov

When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), which can then break apart into smaller, charged fragments. youtube.com The pattern of these fragments is unique to the molecule and can be used to deduce its structure. wikipedia.org For instance, in rhenium tricarbonyl complexes with N-heterocyclic carbene ligands, mass spectrometry studies have shown that a monodentate chloride ligand can be labile and exchange with the solvent, leading to the formation of a cationic acetonitrile adduct. nih.gov

The fragmentation process is not random and follows specific chemical principles. youtube.com Common fragmentation pathways include the cleavage of single bonds (sigma-bond cleavage) and rearrangement reactions. wikipedia.org In organometallic complexes, the metal-ligand bonds are often susceptible to cleavage. The analysis of the resulting fragment ions can reveal which ligands are more strongly or weakly bound to the metal center.

For example, in a hypothetical fragmentation of a rhenium complex, the loss of a neutral ligand, such as carbon monoxide, would result in a fragment ion with a mass-to-charge ratio (m/z) that is 28 units lower than the molecular ion. By identifying a series of such losses, the number of carbonyl ligands in the original complex can be determined. The relative abundance of the different fragment ions can also provide information about the stability of the various bonds within the molecule. youtube.com

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic Environments and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local atomic and electronic structure of a specific element within a compound. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of rhenium compounds provides valuable information about the oxidation state and coordination geometry of the rhenium atoms. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. rsc.org For example, in situ XAS studies have been used to monitor changes in the oxidation state of rhenium catalysts during chemical reactions. mpg.de By comparing the XANES spectra of the catalyst under reaction conditions to those of known rhenium oxide reference compounds (e.g., ReO₂, ReO₃, Re₂O₇), the dominant oxidation state of rhenium on the catalyst surface can be identified. mpg.deresearchgate.net

EXAFS, on the other hand, provides information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. The EXAFS signal arises from the interference between the outgoing and backscattered photoelectron waves. Analysis of the EXAFS oscillations can yield precise structural parameters. Time-resolved XAS has been employed to study the excited states of rhenium-carbonyl diimine complexes. researchgate.net These studies have demonstrated that upon photoexcitation, transient changes in the Re L₃-edge spectra can be observed, indicating a change in the local electronic state of the rhenium atom due to charge transfer. researchgate.net

Electron Paramagnetic Resonance (EPR) Studies of this compound Oxide

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic transition metal complexes like those of rhenium.

EPR studies of this compound oxide (ReOCl₄) have provided detailed insights into its electronic structure. rsc.org The EPR spectrum of ReOCl₄, recorded at low temperatures, is characteristic of a species with an unpaired electron. Analysis of the spectrum reveals that the unpaired electron resides primarily in the metal's 5dxy orbital. rsc.org

A key finding from these studies is the significant delocalization of the unpaired electron onto the chloride ligands, estimated to be around 33%. rsc.org This indicates a high degree of covalency in the Re-Cl bonds. The spin-Hamiltonian parameters, g-values and hyperfine coupling constants, extracted from the EPR spectrum can be related to the molecular orbital coefficients, providing a quantitative description of the bonding in the molecule. rsc.org

Furthermore, EPR has been used to study the effect of adding a sixth ligand to the square-pyramidal ReOCl₄ core. The changes observed in the spin-Hamiltonian parameters upon coordination of a ligand like acetonitrile (NCMe) or phosphoryl chloride (OPCl₃) can be accounted for and provide further understanding of the electronic structure of the resulting adducts. rsc.org

Recent work has also utilized EPR to investigate the reactivity of rhenium(II) complexes, demonstrating, for example, the reversible binding of dinitrogen (N₂) in solution. acs.org

Elemental and Purity Analysis

Neutron Activation Analysis for Stoichiometry Verification

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. youtube.com The method is based on the principle of bombarding a sample with neutrons, which causes some of the atoms in the sample to become radioactive. iaea.org As these radioactive atoms decay, they emit gamma rays with characteristic energies and half-lives that are unique to each element, allowing for their identification and quantification. nrc.gov

NAA can be a powerful tool for verifying the stoichiometry of compounds like this compound. By irradiating a sample of ReCl₄ with neutrons, the constituent elements, rhenium and chlorine, can be activated. The subsequent measurement of the gamma rays emitted from the activated isotopes (e.g., ¹⁸⁶Re and ³⁸Cl) allows for the determination of the relative amounts of each element present in the sample. This information can then be used to confirm that the atomic ratio of rhenium to chlorine is indeed 1:4, as expected for ReCl₄.

The high sensitivity of NAA makes it suitable for detecting even trace amounts of elemental impurities in a sample, thus also serving as a method for purity analysis. nrc.gov The technique is non-destructive, which is a significant advantage when analyzing valuable or rare materials. youtube.com NAA has been successfully applied to the determination of rhenium in various matrices, including geological samples and high-purity metals like molybdenum and tungsten. iaea.orgacs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and versatile analytical technique for the determination of elemental composition. analytik-jena.com It can detect most elements of the periodic table at concentrations down to the parts-per-trillion (ppt) level. umich.edu

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms of the sample. analytik-jena.com The resulting ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. By measuring the intensity of the signal for each mass-to-charge ratio, the concentration of each element in the original sample can be determined. umich.edu

For the analysis of this compound, ICP-MS can be used to accurately determine the concentration of rhenium and chlorine, thereby verifying the stoichiometry of the compound. It is also an excellent technique for assessing the purity of the sample by quantifying the presence of any trace metal impurities. The high precision and low detection limits of ICP-MS make it a valuable tool for quality control in the synthesis and characterization of high-purity inorganic compounds. sigmaaldrich.com

Recent advancements in ICP-MS have also enabled the precise measurement of isotope ratios. geochemicalperspectivesletters.org Rhenium has two stable isotopes, ¹⁸⁵Re and ¹⁸⁷Re. geochemicalperspectivesletters.org Multi-collector ICP-MS can be used to measure the isotopic composition of rhenium in a sample, which can be useful in certain specialized research applications. geochemicalperspectivesletters.org

Reactivity, Reaction Mechanisms, and Coordination Chemistry of Rhenium Tetrachloride

Chemical Transformations and Disproportionation Reactions

Rhenium tetrachloride exhibits a notable tendency to undergo disproportionation in solution, a reaction where a substance is simultaneously oxidized and reduced to form two different products. This behavior is considered a general characteristic for rhenium(IV) chloride in solution, leading to the formation of rhenium(III) and rhenium(V) species. researchgate.net This inherent instability in solution complicates its chemistry but also opens pathways to various rhenium oxidation states.

The disproportionation tendency is a fundamental aspect of the rhenium-chlorine system. mcmaster.ca For instance, the preparation of β-rhenium tetrachloride can be achieved through the comproportionation of rhenium(V) chloride (ReCl₅) and rhenium(III) chloride (ReCl₃) in a sealed tube, which is the reverse of disproportionation. wikipedia.orgcdnsciencepub.com However, allowing the products to separate under different conditions can favor the reverse reaction, leading to the disproportionation of ReCl₄. cdnsciencepub.com

A clear example of its reactive nature is the reaction of β-ReCl₄ with tetrabutylammonium (B224687) bromide, which yields the blue octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻. mcmaster.ca This reaction demonstrates the reduction of Re(IV) to Re(III) and is considered a characteristic test for β-ReCl₄.

Lewis Acidity and Coordination with Donor Ligands

The electronic structure of the rhenium center in its various oxidation states imparts Lewis acidic character, allowing it to accept electron pairs from donor ligands (Lewis bases). core.ac.ukresearchgate.net This property is fundamental to its coordination chemistry, enabling the formation of a wide array of adducts and complexes. researchgate.net The Lewis acidity of rhenium complexes is also a key factor in their ability to catalyze various chemical reactions. core.ac.uk

While comprehensive systematic studies on this compound's reactivity with a full spectrum of Lewis bases are not extensively documented in single reports, its interaction with various donor ligands has been investigated. Reactions have been described with nitrogen-donor ligands such as pyridine (B92270) and 2,2'-dipyridyl, demonstrating its capacity to form stable coordination compounds. researchgate.net The interaction with other Lewis bases, such as phosphines (PR₃) and carbon monoxide (CO), is also an area of interest for understanding its redox behavior and potential catalytic applications.

This compound reacts with Lewis bases to form stable coordination adducts. A notable example is its reaction with 2,2'-dipyridyl (bipy), which leads to the formation of complexes where the bidentate ligand coordinates to the rhenium center. researchgate.net In these adducts, the ligand stabilizes the rhenium ion. The formation of such complexes is a common strategy to modulate the reactivity and solubility of the metal center.

The solubility of ionic compounds like this compound is generally favored in polar solvents due to favorable ion-dipole interactions that can overcome the lattice energy of the solid. libretexts.org Water is a common polar solvent, but many ionic substances also dissolve in others like N,N-dimethylformamide (DMF). libretexts.orgacs.org

The behavior of ReCl₄ in solution is significantly influenced by its tendency to disproportionate. researchgate.net Its solubility can also be affected by the presence of coordinating ligands. For instance, the dissolution of rhenium can be enhanced in mixtures of organic solvents and water, with quantitative dissolution being achieved in systems like chlorine-DMF with added water. acs.org The formation of complex anions in the presence of ligands can increase the solubility of the resulting metal salts in the organic medium. acs.org

Mechanistic Pathways in Rhenium-Catalyzed Reactions (General Relevance to Rhenium)

While this compound itself is more commonly a precursor, the mechanistic principles of rhenium catalysis are well-illustrated by the extensively studied reduction of carbon dioxide, which typically involves lower-valent rhenium complexes, particularly those with a Re(I) core.

The photocatalytic reduction of carbon dioxide (CO₂) to products like carbon monoxide (CO) using rhenium-based molecular catalysts, especially fac-[Re(bpy)(CO)₃L] type complexes, has been a major area of research. The mechanism is complex and can proceed through different pathways depending on the reaction conditions.

Key mechanistic steps generally include:

Initial Reduction : The catalyst, typically a Re(I) complex, undergoes a one-electron reduction to form a reactive intermediate species. acs.org

Ligand Dissociation and CO₂ Capture : The reduced rhenium species may lose a ligand (L), creating a vacant coordination site to which CO₂ can bind. acs.org

Formation of Key Intermediates : Several intermediates have been proposed and, in some cases, observed. These include metalocarboxylate species like [Re(bpy)(CO)₃(COOH)] and CO₂-bridged dimers. acs.orgresearchgate.netacs.org The direct observation of a key [Re(bpy-R)(CO)₃(CO₂H)] intermediate has provided significant insight into the reaction pathway. researchgate.net

Protonation and Electron Transfer : The process involves further protonation and electron transfer steps. researchgate.net The one-electron reduced species can act as the electron donor for the second electron transfer to the bound CO₂ molecule. acs.org

Product Release : The final steps involve the cleavage of the C-O bond to release CO and the regeneration of the original catalyst. researchgate.net

Two primary mechanistic models have been proposed: a unimolecular pathway and a bimolecular pathway . The bimolecular mechanism, which can be favored under certain conditions, involves two reduced catalyst molecules that form a CO₂-bridged dimer, leading to the reductive disproportionation of CO₂ into CO and carbonate (CO₃²⁻). acs.orgnih.gov

Data Tables

Table 1: Mechanistic Pathways in Rhenium-Catalyzed CO₂ Reduction

| Mechanistic Step | Description | Key Intermediates | Supporting Evidence |

| Catalyst Activation | One-electron reduction of the Re(I) complex. | [Re(bpy)(CO)₃L]⁻ | Electrochemical studies, Spectroscopic analysis |

| CO₂ Binding | Loss of ligand L, followed by coordination of CO₂. | [Re(bpy)(CO)₃] (5-coordinate) | Comparison of catalysts with different ligands (L) acs.org |

| Proton-Coupled Reduction | Formation of a rhenium-carboxylate or related species. | [Re(bpy)(CO)₃(COOH)], [Re(bpy)(CO)₃(CO₂)]⁻ | In-situ spectroscopic observation researchgate.net, Isotopic labeling |

| Bimolecular Pathway | Formation of a dimer bridged by a CO₂-derived ligand. | [Re(bpy)(CO)₃]₂(OCO) | DFT calculations acs.org, Kinetic studies |

| Product Formation | C-O bond cleavage and release of CO. | - | Gas chromatography (GC) analysis of products acs.org |

Nitrogen Activation and Splitting Processes

The activation and cleavage of the strong triple bond in dinitrogen (N₂) under ambient conditions is a significant challenge in chemistry. Rhenium complexes, particularly those derived from rhenium chloride precursors, have demonstrated the ability to mediate this difficult transformation. While direct reactions with this compound (ReCl₄) are not the typical starting point, related rhenium(III) chloride complexes serve as key precursors to catalytically active species.

A prominent example involves the use of a rhenium(III) dichloride complex stabilized by a pincer ligand, [ReCl₂(PNP)] (where PNP⁻ = N(CH₂CH₂P(t-Bu)₂)₂⁻) acs.org. Upon chemical or electrochemical reduction, this complex can activate and split a dinitrogen molecule to form a terminal rhenium(V) nitride, [Re(N)Cl(PNP)] goettingen-research-online.deresearchgate.net. This represents a crucial step in the potential functionalization of atmospheric nitrogen.

The mechanism for this transformation has been investigated through a combination of synthetic, spectroscopic, electrochemical, and computational studies acs.orggoettingen-research-online.de. The process is initiated by the reduction of the Re(III) center. A dinitrogen molecule then coordinates to the reduced rhenium species. The key intermediate is a dinuclear, N₂-bridged complex, [{(PNP)ClRe}₂(μ-N₂)], which has been characterized at low temperatures acs.orgacs.org. The subsequent cleavage of the N-N bond within this intermediate is a unimolecular, first-order process that yields two equivalents of the terminal nitride product acs.org.

Kinetic analysis of the dinitrogen splitting step (the conversion of the bridged dimer to the terminal nitride) has provided critical insight into the energy requirements of the reaction.

Table 1: Activation Parameters for N₂ Splitting in a Rhenium Pincer Complex This table presents the activation enthalpy and entropy for the first-order decomposition of the dinitrogen-bridged intermediate [{(PNP)ClRe}₂(μ-N₂)] to the terminal nitride product [Re(N)Cl(PNP)]. Data was obtained by monitoring the reaction via ¹H NMR spectroscopy over a temperature range of -15 to +7.5 °C.

| Parameter | Value | Unit |

|---|---|---|

| Activation Enthalpy (ΔH‡) | +24 ± 1 | kcal·mol⁻¹ |

| Activation Entropy (ΔS‡) | +14 ± 3 | cal·mol⁻¹·K⁻¹ |

Source: acs.org

These studies showcase a pathway for nitrogen fixation where rhenium chloride complexes are foundational to creating the active species capable of N₂ cleavage goettingen-research-online.de.

Dehydration and Deoxydehydration Reaction Pathways

Rhenium compounds are effective catalysts for the removal of hydroxyl groups from organic molecules, particularly in the dehydration (removal of water from an alcohol) and deoxydehydration (DODH) of vicinal diols to form olefins. nih.govdtu.dk These reactions are of significant interest for converting biomass-derived polyols, such as glycerol (B35011) and sugar alcohols, into valuable chemical feedstocks like olefins. uu.nluu.nl

The catalytic cycle for rhenium-catalyzed DODH is generally understood to involve a sequence of three key steps, cycling the metal center between the Re(V) and Re(VII) oxidation states dtu.dk:

Condensation: The vicinal diol substrate reacts with a high-valent oxorhenium species (typically Re(VII) or Re(V)) to form a rhenium(V) diolate complex and release water.

Oxidative Extrusion: The rhenium(V) diolate undergoes an intramolecular redox reaction. The rhenium center is oxidized from +V to +VII, which facilitates the extrusion of an alkene molecule.

Reduction: The resulting Re(VII) species is reduced back to the active Re(V) state by a sacrificial reductant, such as triphenylphosphine (B44618) or a secondary alcohol, which closes the catalytic loop. dtu.dkuu.nl

While various high-valent rhenium-oxo complexes are used as catalysts, the underlying principle involves the metal's ability to mediate oxygen atom transfer (OAT) processes uu.nl. The reaction provides a powerful method for deoxygenation, simultaneously removing two hydroxyl groups and creating a carbon-carbon double bond, which can be further functionalized dtu.dk. For example, the DODH of glycerol can selectively yield allyl alcohol, and erythritol (B158007) can be converted to 1,3-butadiene (B125203) uu.nl.

Alkyne Metathesis Reaction Mechanisms

Alkyne metathesis is a powerful organic reaction that redistributes carbon-carbon triple bonds, catalyzed by metal alkylidyne (M≡C-R) complexes. wikipedia.orgchemistry-reaction.com Rhenium complexes, particularly those in the +5 oxidation state, have emerged as highly effective catalysts for this transformation. They exhibit notable tolerance to air, moisture, and various functional groups, which is an advantage over more sensitive molybdenum and tungsten systems wikipedia.org.

Research has shown that active rhenium alkylidyne catalysts can be generated in situ from rhenium(V) chloride precursors. For instance, the reaction of a rhenium(V) tetrachloride derivative with an aniline (B41778) derivative can produce the active catalyst species directly in the reaction mixture researchgate.net.

The widely accepted mechanism for alkyne metathesis, first proposed by Katz and refined by Schrock, proceeds through a metallacyclobutadiene intermediate wikipedia.org. The catalytic cycle involves the following steps:

[2+2] Cycloaddition: An alkyne substrate coordinates to the rhenium alkylidyne catalyst and undergoes a [2+2] cycloaddition to form a highly strained metallacyclobutadiene intermediate.

Cycloreversion: The metallacyclobutadiene ring cleaves in a retro-[2+2] fashion. This can either regenerate the starting materials (a non-productive step) or produce a new alkyne and a new metal alkylidyne complex (a productive step).

Product Release and Catalyst Regeneration: The newly formed alkyne is released, and the new rhenium alkylidyne complex is now free to react with another substrate molecule, continuing the catalytic cycle.

This mechanism allows for the scrambling of alkyne substituents and is utilized in applications ranging from ring-closing alkyne metathesis (RCAM) for synthesizing macrocycles to polymerization reactions wikipedia.org.

Kinetic and Mechanistic Studies of Ligand Substitution

Ligand substitution is a fundamental reaction in the coordination chemistry of this compound. It is the basis for the synthesis of a wide array of other rhenium compounds from ReCl₄ thieme-connect.de. The mechanism of these reactions can be broadly classified as associative, where the incoming ligand binds to form an intermediate with a higher coordination number, or dissociative, where a ligand first departs to create a coordinatively unsaturated intermediate.

Kinetic studies on related square planar d⁸ metal complexes, which share some electronic features with potential intermediates in Re(IV) chemistry, often reveal an associative pathway. For example, studies on rhodium(I) complexes show that substitution proceeds through a five-coordinate intermediate, and the reaction rates are influenced by the nature of the solvent and the steric and electronic properties of the ligands nih.gov. A strongly coordinating solvent can promote the reaction by stabilizing the intermediates nih.gov.

In the context of rhenium chemistry, the trans effect is a critical concept governing the kinetics of ligand substitution. The trans effect is the labilization of a ligand that is trans to another ligand researchgate.net. Ligands with strong sigma-donating or pi-accepting properties can weaken the bond of the ligand opposite to them, facilitating its substitution. This effect is crucial in directing the outcome of substitution reactions and is a key principle in the rational synthesis of specific isomers of rhenium complexes researchgate.net. The synthesis of various cyclopentadienylrhenium and rhenium-carbonyl complexes from this compound relies on controlled ligand substitution reactions, where ancillary ligands are sequentially introduced to the metal center thieme-connect.de.

This compound in Precursor Chemistry

Formation of Other Rhenium Compounds

This compound is a key intermediate in the synthesis of numerous other rhenium compounds, functioning both as a product from other chlorides and as a starting material for more complex molecules. thieme-connect.dewikipedia.org Its synthesis and subsequent reactions highlight its central role in rhenium chemistry.

Table 2: Selected Reactions Involving this compound This table summarizes key synthetic routes to and from this compound (ReCl₄), illustrating its role as a chemical precursor.

| Reaction Type | Reactant(s) | Product(s) | Description | Reference |

|---|---|---|---|---|

| Comproportionation | ReCl₅ + ReCl₃ | ReCl₄ | Synthesis of ReCl₄ by reacting higher and lower oxidation state chlorides. | wikipedia.org |

| Reduction | 2 ReCl₅ + SbCl₃ | 2 ReCl₄ + SbCl₅ | Preparation of ReCl₄ by reduction of Rhenium(V) chloride. | wikipedia.org |

| Reduction | 2 ReCl₅ + C₂Cl₄ | 2 ReCl₄ + C₂Cl₆ | Reduction of Rhenium(V) chloride using tetrachloroethylene. | wikipedia.org |

| Ligand Substitution | ReCl₄ + Ligands (e.g., CO, Cp) | Organometallic Rhenium Complexes | Serves as a starting material for various organometallic compounds. | thieme-connect.de |

This compound is particularly valuable as a precursor for organometallic compounds. Through ligand substitution reactions, the chloride ligands can be replaced by others, such as carbon monoxide (CO) or cyclopentadienyl (B1206354) (Cp), to access a broad range of complexes with diverse applications in catalysis thieme-connect.de. It can also be used to synthesize anionic complexes, such as the hexachlororhenate(IV) ion, [ReCl₆]²⁻ mcmaster.ca.

Routes to Metallic Rhenium

The production of pure metallic rhenium is typically achieved through the chemical reduction of its compounds at high temperatures. While the most common industrial route involves the reduction of ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), which decomposes to rhenium oxides that are subsequently reduced, rhenium chlorides also serve as viable precursors mdpi.com.

The conversion of this compound to metallic rhenium involves a reduction process where the Re(IV) center gains four electrons. This can be accomplished using a strong reducing agent, most commonly hydrogen gas (H₂), at elevated temperatures.

General Reaction: ReCl₄ (s) + 2 H₂ (g) → Re (s) + 4 HCl (g)

This type of high-temperature hydrogen reduction is a standard method in metallurgy for converting metal halides into the pure metal. The process must be carried out in a controlled atmosphere to prevent the re-oxidation of the highly valuable rhenium metal mdpi.com.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of Rhenium Tetrachloride and Related Rhenium(IV) Complexes

The catalytic activity of rhenium compounds, including those in the +4 oxidation state, has been explored in several key areas of chemical synthesis.

Ziegler-Natta catalysts, traditionally based on titanium halides and organoaluminum compounds, are fundamental to the production of polyolefins like polyethylene and polypropylene. wikipedia.orgbyjus.combritannica.com These catalysts are known for their ability to produce stereoregular polymers. libretexts.orglibretexts.org The mechanism of Ziegler-Natta catalysis involves the coordination and insertion of monomers at a transition metal center. byjus.com

While titanium and zirconium are the most common metals in these systems, research has extended to other transition metals. wikipedia.orgbritannica.com The exploration of rhenium complexes in Ziegler-Natta type systems has been a subject of scientific inquiry. researchgate.net Studies have investigated the formation of magnetic intermediates in catalytic systems based on rhenium compounds, which is relevant to understanding the active sites in polymerization. researchgate.net The catalyst systems are typically prepared by reacting transition metal halides with organometallic reagents, such as alkyl aluminum compounds. libretexts.orglibretexts.org The development of these catalysts has often been a process of trial and error, highlighting the need for a deeper understanding of the catalytic processes at a molecular level. scienomics.com

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, which has significant industrial applications, was initially discovered by accident in the context of Ziegler-Natta catalysis research. wikipedia.org The development of olefin metathesis was significantly advanced by the discovery of catalysts based on transition metals such as tungsten, molybdenum, and rhenium. researchgate.net

In 1971, Yves Chauvin proposed the now-accepted mechanism involving a metallacyclobutane intermediate, a significant step forward in understanding these reactions. wikipedia.org For their collective contributions to elucidating the mechanism and discovering highly active catalysts, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org Supported rhenium oxide catalysts, particularly those on alumina or silica-alumina supports, have attracted attention for their high activity and selectivity in olefin metathesis reactions at moderate temperatures. researchgate.netresearchgate.net The development of well-defined ruthenium-based catalysts by Grubbs and others marked a major advancement, offering high functional group tolerance and stability. nih.govnih.gov

The design of effective rhenium-based catalysts hinges on several key principles that aim to optimize activity, selectivity, and stability. A fundamental concept in catalyst design is the Sabatier principle, which posits that an ideal catalyst should bind to reactants and intermediates neither too strongly nor too weakly. nih.govacs.org

For rhenium-based catalysts, leveraging the element's versatile and accessible oxidation states is a key strategy. rsc.org The oxophilic nature of rhenium makes it suitable for a range of catalytic applications, including those in biomass conversion. rsc.org In the context of electrocatalysis, such as for the hydrogen evolution reaction (HER), volcano plots that correlate exchange current density with hydrogen adsorption energy are crucial tools for designing new catalysts. nih.gov

Recent approaches in designing heterogeneous rhenium catalysts involve embedding rhenium nanoparticles into support materials like polymers or carbon-based materials. mdpi.comicm.edu.pl This strategy aims to improve catalyst stability, prevent agglomeration of nanoparticles, and enhance reusability. mdpi.com The synergy between the support material and the rhenium nanoparticles can significantly improve catalytic performance. mdpi.comnih.gov For instance, amino-functionalized resins have been used to stabilize rhenium nanostructures for the hydrogenation of nitroaromatic compounds. mdpi.com

This compound in Advanced Materials Research (as precursor or in related studies)

This compound serves as a precursor or a subject of study in the development of various advanced materials, owing to the unique properties of rhenium.

Rhenium-based nanomaterials, including nanoparticles and nanocomposites, are being explored for various applications due to their catalytic and material properties. nih.govresearchgate.net One common fabrication method involves the high-temperature reduction of a rhenium precursor in a hydrogen atmosphere to deposit metallic rhenium nanoparticles onto a support material, such as multi-walled carbon nanotubes (MWCNTs). icm.edu.plresearchgate.net Precursors like perrhenic acid (HReO₄) or ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) are often used in these processes. researchgate.net

Another approach is the in situ production of rhenium nanostructures within a polymeric matrix. nih.govmdpi.com This can be achieved by loading a functionalized resin with a rhenium precursor, such as perrhenate ions (ReO₄⁻), followed by chemical reduction. mdpi.com The polymer matrix serves to stabilize the resulting nanoparticles and prevent their aggregation. mdpi.com These nanocomposites have shown promise as efficient and stable heterogeneous catalysts for reactions like the reduction of 4-nitrophenol. nih.gov

Below is a table summarizing different methods for fabricating Rhenium-based nanocomposites.

| Fabrication Method | Rhenium Precursor | Support Material | Resulting Nanomaterial | Reference |

| High-Temperature Reduction | HReO₄ or NH₄ReO₄ | Multi-Walled Carbon Nanotubes (MWCNTs) | MWCNTs-Re Nanocomposite | icm.edu.plresearchgate.net |

| In Situ Reduction | Perrhenate ions (ReO₄⁻) | Amino-Functionalized Resin | Resin-supported Rhenium Nanoparticles | mdpi.com |

| In Situ Production | Rhenium complexes | Polymeric Matrices | Polymeric Nanocomposites with Rhenium Nanostructures | nih.gov |

Superconductors are materials that exhibit zero electrical resistance below a certain critical temperature. colorado.edu Rhenium has emerged as a promising element in the field of superconductivity research. arxiv.orgarxiv.org Crystalline rhenium itself is a type-I superconductor with a critical temperature (Tc) of approximately 1.7 K. aip.org However, research has shown that this transition temperature can be significantly enhanced. aip.orgnih.gov

Recent discoveries have highlighted the potential of electroplated rhenium films. colorado.eduaip.org When an ultrathin layer of rhenium is sandwiched between layers of gold, the resulting material can exhibit superconductivity at temperatures around 6 K, which is above the boiling point of liquid helium. colorado.eduengineering.com This enhanced critical temperature, along with rhenium's favorable mechanical properties and non-toxic nature, makes it an attractive candidate for applications in next-generation ultrafast computing and low-temperature electronics. colorado.eduengineering.com

Furthermore, studies on rhenium-based binary alloys, such as Re₇X₃ (where X can be Nb, Ta, Ti, Zr, Hf), have revealed unconventional superconducting properties. arxiv.orgarxiv.orgresearchgate.net The investigation into these alloys provides insights into the interplay between crystal structure, elemental composition, and superconducting behavior in rhenium-based materials. arxiv.orgarxiv.org

The table below presents the superconducting critical temperatures (Tc) for elemental Rhenium and some of its alloys and composites.

| Material | Superconducting Critical Temperature (Tc) | Reference |

| Crystalline Rhenium | ~1.7 K | aip.org |

| Electroplated Rhenium Films (in multilayers) | ~6 K | colorado.eduaip.orgnih.gov |

| Rhenium-Niobium Alloy (Re₇Nb₃) | Varies with composition | arxiv.orgarxiv.orgresearchgate.net |

| Rhenium-Tantalum Alloy (Re₇Ta₃) | Varies with composition | arxiv.orgarxiv.orgresearchgate.net |

Contributions to Heat-Resistant Alloys and Aerospace Applications (General Rhenium Context)

Rhenium, as a key alloying element, plays a critical role in the advancement of high-performance materials, particularly nickel-based superalloys used in the demanding environments of the aerospace and aviation industries. avionalloys.comalbmaterials.com Its primary contribution lies in significantly enhancing the high-temperature strength and creep resistance of these alloys, which is essential for components subjected to extreme operational conditions. albmaterials.com Approximately 70% to 80% of the world's rhenium is utilized in the manufacturing of critical components for aircraft jet and rocket engines. avionalloys.comrefractorymetal.org

The addition of rhenium to nickel-based superalloys allows these materials to operate effectively at higher temperatures, which directly improves engine efficiency, power output, and fuel economy. albmaterials.comalbmaterials.com Key components that benefit from rhenium-containing superalloys include turbine blades, combustion chambers, and exhaust nozzles—parts that are exposed to the highest temperatures and most significant stresses within an engine. avionalloys.comalbmaterials.com The ability of these alloys to maintain structural integrity and resist deformation under intense heat and pressure extends the lifespan and reliability of engine parts, leading to reduced maintenance requirements and enhanced safety. albmaterials.comaemmetal.com

Rhenium's high melting point of 3,186°C (5,767°F) is a fundamental property that contributes to the thermal stability of these superalloys. aemmetal.com When compared to other materials used in aerospace, such as titanium and standard nickel alloys, rhenium-enhanced superalloys offer superior heat resistance and strength at elevated temperatures. albmaterials.comaemmetal.com For instance, while titanium alloys have melting points around 1660°C and nickel alloys range from 1300°C to 1500°C, rhenium alloys can function in environments exceeding 3000°C. aemmetal.com This capability is vital for the development of next-generation aerospace technology, including hypersonic vehicles designed to travel at speeds exceeding Mach 5, which require materials that can withstand extreme aerodynamic forces and temperatures. tungstenmoly.com

The strategic importance of rhenium is underscored by its application in both commercial and military aviation, where engine performance is paramount. refractorymetal.org Alloys such as the Re25-W and Re-Mo alloys are noted for their high mechanical strength at temperatures up to 3000°C, making them suitable for supersonic aircraft and missile components. refractorymetal.org

Table 1: Comparison of High-Temperature Metals in Aerospace

| Metal/Alloy | Typical Melting Point (°C) | Key Aerospace Applications |

|---|---|---|

| Rhenium Alloys | >3000 °C | Turbine blades, rocket nozzles, combustion chambers |

| Tungsten Alloys | ~3410 °C | Rocket engine parts, heating elements |

| Titanium Alloys | ~1660 °C | Airframe structures, engine components (lower temp. zones) |

Nuclear Research Applications (Radiation Shielding, General Rhenium Context)

One of the notable applications of rhenium in the nuclear sector is for radiation shielding. albmaterials.com The high density of rhenium makes it an effective material for attenuating gamma rays and other forms of radiation. dtic.mil Rhenium compounds and alloys are utilized in research reactors to protect sensitive instruments and personnel from high levels of radiation, thereby enabling safer and more effective research activities. albmaterials.com

While naturally occurring rhenium contains the isotope Rhenium-187, which is radioactive, its contribution to background radiation is minimal and easily managed. Rhenium-187 has an exceptionally long half-life of approximately 41.6 billion years and undergoes beta decay, emitting a very low-energy beta particle (2.6 keV). wikipedia.orgreddit.com This low decay energy means the emitted particles travel only a few microns within the rhenium metal itself. reddit.com Consequently, any solid piece of rhenium provides significant self-shielding, with only a thin surface layer capable of emitting beta particles into the surrounding environment. reddit.com This inherent property makes the handling of metallic rhenium straightforward from a radiological perspective, while its density remains advantageous for shielding against more energetic external radiation sources.

Rhenium and its alloys, such as the Re25-W alloy, have also been considered for materials in space station nuclear reactors, where resistance to high temperatures and radiation is paramount. refractorymetal.org

Table 2: Properties of Rhenium Relevant to Nuclear Applications

| Property | Value/Characteristic | Significance in Nuclear Applications |

|---|---|---|

| Density | High (21.02 g/cm³) | Effective for radiation shielding against gamma rays. |

| Melting Point | 3186 °C | Allows for use in high-temperature reactor components. |

| Radiation Resistance | Good | Maintains structural integrity under irradiation. |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Rhenium | Re |

| Rhenium-187 | ¹⁸⁷Re |

| Nickel | Ni |

| Titanium | Ti |

| Tungsten | W |

Future Directions and Research Opportunities

Resolving Structural Ambiguities and Polymorphic Transitions

Rhenium tetrachloride is known to exist in more than one polymorphic form. X-ray crystallography has successfully elucidated the structure of the β-polymorph, revealing a polymeric arrangement characterized by face-sharing Re₂Cl₉ bioctahedra that are further linked by bridging chloride ligands. wikipedia.org This structure features a notable Re-Re bond with a distance of 2.728 Å. wikipedia.org However, the existence of at least one other polymorph, γ-ReCl₄, has been proposed, and its structure remains to be definitively characterized. wikipedia.org

Future research should prioritize the unambiguous determination of the crystal structures of all potential polymorphs of this compound. This involves not only the synthesis of high-quality single crystals suitable for advanced diffraction techniques but also a detailed investigation of the thermodynamic and kinetic factors governing the transitions between these polymorphic forms. Understanding the conditions under which each polymorph is stable and the mechanisms of their interconversion is crucial for controlling the material's properties and ensuring reproducibility in its applications. Advanced characterization techniques, such as variable-temperature X-ray diffraction and solid-state NMR, could provide critical insights into these phase transitions.

Comprehensive Exploration of Reactivity with Diverse Ligands

The reactivity of this compound, including its disproportionation in solution, has been a subject of study. acs.org However, a vast landscape of its coordination chemistry remains to be explored. The reactivity of other rhenium complexes, such as those involving carbonyl and diimine ligands, demonstrates the element's capacity to form a wide array of compounds with diverse electronic and steric properties. nih.govnih.gov For instance, studies on rhenium(I) fac-tricarbonyl complexes have shown that the nature of ancillary ligands significantly influences their reactivity towards substrates like activated alkynes. nih.gov

A systematic and comprehensive investigation into the reactivity of this compound with a broad spectrum of ligands is a promising research direction. This includes reactions with:

N-donor ligands: Pyridines, bipyridines, phenanthrolines, and amines.

P-donor ligands: Phosphines with varying steric bulk and electronic properties.

O-donor ligands: Alcohols, ethers, and carboxylates.

S-donor ligands: Thiols and thioethers.

Such studies would not only lead to the synthesis of new rhenium(IV) complexes but also provide fundamental insights into their bonding, electronic structure, and stability. This expanded library of this compound derivatives could feature unique properties applicable in catalysis, luminescence, and medicinal chemistry.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of transition metal complexes. Theoretical studies on rhenium(I) complexes, for example, have successfully rationalized complex reaction mechanisms and the subtle influence of ligand modifications on reactivity trends. nih.gov This predictive power can be harnessed to accelerate research on this compound.

Future efforts should focus on developing and applying robust computational models to predict:

The relative stabilities of different ReCl₄ polymorphs.

The thermodynamic and kinetic parameters of ligand substitution reactions.

The electronic structure and spectroscopic properties of novel ReCl₄ derivatives.

The potential energy surfaces of catalytic cycles involving this compound-based catalysts.

By providing atomic-level insights, computational modeling can guide experimental design, helping researchers to target synthetic efforts toward compounds with desired properties and to understand complex reaction outcomes. This synergy between theory and experiment is essential for the efficient development of new chemistry based on this compound.

Development of Novel Catalytic Systems Based on this compound

Rhenium-based compounds are recognized for their versatile catalytic activity in a wide range of chemical transformations. rsc.org Rhenium complexes have shown significant promise in applications such as the photocatalytic reduction of carbon dioxide and the conversion of biomass into valuable chemicals. rsc.orgnih.govrsc.org For example, rhenium(I) complexes are known to be attractive and selective photocatalysts for CO₂ reduction. nih.gov While many current systems utilize other rhenium precursors, this compound represents a valuable and accessible starting material for the synthesis of new homogeneous and heterogeneous catalysts.

Future research should explore the potential of this compound as a precursor for catalytic systems. This could involve:

Homogeneous Catalysis: Synthesizing well-defined molecular catalysts from ReCl₄ for reactions like oxidation, reduction, and olefin metathesis. wikipedia.org

Heterogeneous Catalysis: Immobilizing rhenium species derived from ReCl₄ onto solid supports such as TiO₂, activated carbon, or porous organic frameworks. nih.govrsc.orgresearchgate.net This approach aims to combine the high activity of molecular catalysts with the stability and recyclability of heterogeneous systems.

Developing these new catalytic systems could address key challenges in sustainable chemistry, energy conversion, and environmental remediation.

Integration into Advanced Functional Materials

The unique physicochemical properties of rhenium, such as its high melting point and corrosion resistance, make its compounds attractive for the development of advanced functional materials. mdpi.com Research has already demonstrated the creation of functional materials incorporating rhenium, such as rhenium-modified porous covalent triazine frameworks for photocatalysis. rsc.org

This compound can serve as a key building block or precursor for a new generation of functional materials. Potential research directions include:

Chemical Vapor Deposition (CVD): Using ReCl₄ as a precursor to deposit thin films of rhenium metal or rhenium-containing compounds for applications in electronics and high-performance coatings.

Hybrid Materials: Integrating ReCl₄-derived molecular units into polymers, metal-organic frameworks (MOFs), or nanoparticles to create materials with tailored optical, electronic, or magnetic properties.

Energy Storage: Investigating the potential of rhenium oxides and sulfides, which can be synthesized from ReCl₄, as electrode materials for batteries and supercapacitors.

The exploration of these avenues could lead to the discovery of materials with novel functionalities, contributing to advancements in various technological fields.

Q & A

Q. What are the established methods for synthesizing rhenium tetrachloride, and how do experimental conditions influence product purity?

this compound is typically synthesized via thermal decomposition of rhenium pentachloride (ReCl₅) in an inert atmosphere (e.g., nitrogen) at 375°C. However, inconsistencies in reported stoichiometry arise from variations in heating rates and gas flow rates, which can lead to side products like oxychlorides . For reproducible synthesis, controlled chlorination of rhenium metal or oxides under dry conditions is recommended, with purity verified via neutron activation analysis (Re:Cl ratio) and X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Infrared spectroscopy (400–600 cm⁻¹ range) effectively identifies Re-Cl stretching vibrations, while X-ray powder diffraction distinguishes α- and β-polymorphs. Magnetic susceptibility measurements (1.55 B.M. per Re atom) and Curie-Weiss law adherence (220–300 K) are critical for confirming oxidation states and structural models . For crystallinity assessment, avoid hydrolyzed samples, as moisture degrades the compound .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document precise experimental parameters: temperature gradients (±5°C), gas flow rates (e.g., 50 mL/min N₂), and precursor purity (>99%). Include stepwise quenching procedures to prevent oxidation. Cross-validate results using neutron activation analysis to confirm Re:Cl ratios .

Advanced Research Questions

Q. What unresolved contradictions exist in the structural models of this compound, and how can they be addressed?

Early studies proposed a trimeric cluster (Re₃Cl₁₂) based on magnetic moment data (1 B.M./Re atom), but later X-ray diffraction revealed a monomeric β-ReCl₄ structure with distorted octahedral geometry . To resolve discrepancies, combine temperature-dependent magnetic susceptibility with DFT calculations to model electron delocalization and ligand-field effects .

Q. How do hydrolysis and oxychloride formation impact the stability of this compound in experimental settings?

Hydrolysis in humid air produces ReOCl₄ and HCl, complicating stoichiometric analyses. To mitigate, use gloveboxes (<1 ppm H₂O) and anhydrous solvents. Monitor reactions via in situ Raman spectroscopy to detect intermediate oxychlorides .

Q. What methodological gaps exist in the literature on this compound’s electronic properties, and how can they be filled?

Limited data exist on its optical absorption (UV-vis) and conductivity. Use single-crystal studies to measure band gaps and correlate with computational models (e.g., CASSCF for d-orbital splitting). Pair with ESR spectroscopy to probe paramagnetic centers in doped samples .

Q. How can researchers reconcile conflicting reports on this compound’s magnetic behavior?

Early magnetic studies (1960s) reported deviations from Curie-Weiss behavior below 220 K, attributed to temperature-independent paramagnetism (TIP). Re-evaluate using SQUID magnetometry with zero-field cooling protocols and subtract TIP contributions to isolate intrinsic moments .

Methodological and Analytical Considerations

Q. What strategies are recommended for resolving impurities in this compound samples?

Employ sublimation purification (200–250°C under vacuum) to separate ReCl₄ from higher chlorides (ReCl₅, ReCl₆). Validate via ICP-MS for trace metal analysis and FTIR for organic contaminants .

Q. How should researchers design experiments to study this compound’s reactivity with ligands?

Use Schlenk-line techniques to react ReCl₄ with PR₃ (R = alkyl/aryl) in THF. Monitor ligand exchange via ³¹P NMR and UV-vis kinetics. Compare stability constants with analogous complexes (e.g., ReCl₄ vs. ReOCl₃) .

Q. What computational approaches best predict this compound’s thermodynamic and kinetic properties?

Hybrid DFT (B3LYP) with LANL2DZ basis sets accurately models bond dissociation energies and reaction pathways. Validate with experimental thermogravimetric data (TGA/DSC) under controlled atmospheres .

Data Contradiction and Literature Review

Q. How to address inconsistencies in historical preparation methods of this compound?

Cross-reference patents (e.g., Shattuck Chemical Company’s 1966 method) with peer-reviewed protocols. Replicate experiments using archived precursors and modern instrumentation to isolate methodological vs. material discrepancies .

Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?